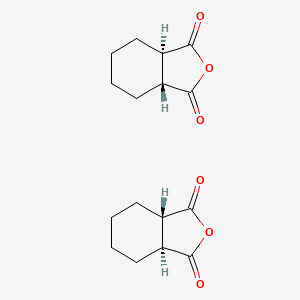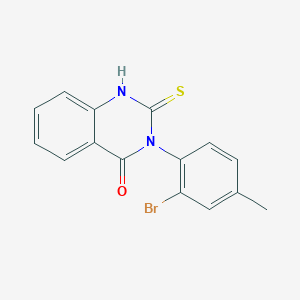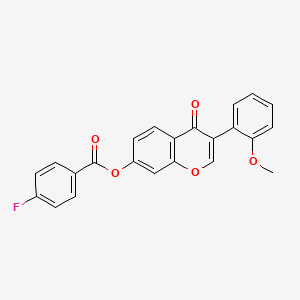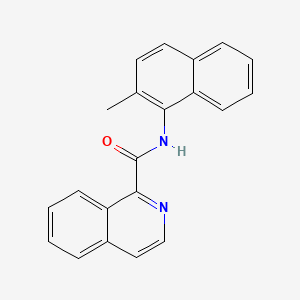
2,3-Dihydroxypropyl undecanoate;undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is an ester formed from undecanoic acid and glycerol, and it is commonly used in various research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl undecanoate can be synthesized through the esterification of undecanoic acid with glycerol. The reaction typically involves heating undecanoic acid with glycerol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-Dihydroxypropyl undecanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl undecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl undecanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Oleoyl-rac-glycerol: Similar in structure but contains an oleic acid moiety instead of undecanoic acid.
1-Heptadecanoyl-rac-glycerol: Contains a heptadecanoic acid moiety.
1-Decanoyl-rac-glycerol: Contains a decanoic acid moiety.
Uniqueness
2,3-Dihydroxypropyl undecanoate is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and physical properties compared to other monoacylglycerols .
Propiedades
Fórmula molecular |
C36H70O8-2 |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl undecanoate;undecanoate |
InChI |
InChI=1S/C14H28O4.2C11H22O2/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h13,15-16H,2-12H2,1H3;2*2-10H2,1H3,(H,12,13)/p-2 |
Clave InChI |
HLKPLPOHJAXMAX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)

![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)


![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)

